molecular formula C18H23NO3 B2672243 Tert-butyl 2-oxo-2,3-dihydrospiro[indene-1,4'-piperidine]-1'-carboxylate CAS No. 241819-85-2

Tert-butyl 2-oxo-2,3-dihydrospiro[indene-1,4'-piperidine]-1'-carboxylate

Cat. No. B2672243
CAS RN: 241819-85-2
M. Wt: 301.386
InChI Key: RCKYCACUFDHCGZ-UHFFFAOYSA-N
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Description

“Tert-butyl 2-oxo-2,3-dihydrospiro[indene-1,4’-piperidine]-1’-carboxylate” is a complex organic compound. The name suggests it contains a spiro[indene-1,4’-piperidine] core, which is a bicyclic structure consisting of an indene (a fused cyclohexene and benzene ring) and a piperidine (a six-membered ring with one nitrogen atom) connected at one carbon atom . The “2-oxo” indicates the presence of a carbonyl group (C=O) on the second carbon of the piperidine ring, and the “tert-butyl … carboxylate” suggests the presence of a tert-butyl ester functional group .


Molecular Structure Analysis

The molecular structure of this compound, as suggested by its name, would be quite complex. It would feature a fused ring system (spiro[indene-1,4’-piperidine]) with a carbonyl group on the piperidine ring and a tert-butyl ester attached .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound include characteristics like melting point, boiling point, solubility, and reactivity. These properties are determined by the compound’s molecular structure . Without specific experimental data, it’s not possible to provide accurate information on these properties for “Tert-butyl 2-oxo-2,3-dihydrospiro[indene-1,4’-piperidine]-1’-carboxylate”.

Scientific Research Applications

Synthesis and Molecular Structure

  • Synthesis of Spiropiperidine Lactam Acetyl-CoA Carboxylase Inhibitors : This research involved the synthesis of a related compound, demonstrating a multi-step process that highlights the complexity and potential of these compounds in synthesizing novel inhibitors (Huard et al., 2012).

  • Convenient Synthetic Route to Spiro[indole‐3,4′‐piperidin]‐2‐ones : This study focused on a high-yielding, three-step synthesis of a related spiro compound, emphasizing the potential of such synthetic routes in creating complex molecular structures (Freund & Mederski, 2000).

  • Synthesis of Tert-butyl 4-formyl-3, 6-dihydropyridine-1(2H) -carboxylate : This paper described a high-yield synthesis method for a similar compound, illustrating its significance as an intermediate in anticancer drug development (Zhang et al., 2018).

Pharmacological Applications

  • Sila-Analogues of High-Affinity, Selective σ Ligands : This research explored analogues of a related spiro compound, demonstrating its potential as a high-affinity ligand with implications for CNS receptor studies (Tacke et al., 2003).

Chemical Synthesis and Potential Applications

  • Metal-free oxidative ipso-carboacylation of alkynes : This study highlighted a method for synthesizing 3-acylspiro[4,5]trienones, showcasing the versatility of tert-butyl compounds in chemical synthesis (Ouyang et al., 2014).

  • Enantioselective Synthesis of Sedridines and Ethylnorlobelols : This research demonstrated the use of a similar tert-butyl compound in the stereoselective synthesis of bioactive alkaloids, indicating its utility in synthesizing complex organic molecules (Passarella et al., 2005).

Safety and Hazards

The safety and hazards associated with a compound depend on its physical and chemical properties. For example, some compounds are flammable, toxic, or corrosive. Without specific information on “Tert-butyl 2-oxo-2,3-dihydrospiro[indene-1,4’-piperidine]-1’-carboxylate”, it’s not possible to provide accurate safety and hazard information .

properties

IUPAC Name

tert-butyl 2-oxospiro[1H-indene-3,4'-piperidine]-1'-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23NO3/c1-17(2,3)22-16(21)19-10-8-18(9-11-19)14-7-5-4-6-13(14)12-15(18)20/h4-7H,8-12H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RCKYCACUFDHCGZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC2(CC1)C(=O)CC3=CC=CC=C23
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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